molecular formula C19H15NO2 B1424947 N-2-naphthyl-3-oxo-3-phenylpropanamide CAS No. 17738-45-3

N-2-naphthyl-3-oxo-3-phenylpropanamide

Cat. No. B1424947
CAS RN: 17738-45-3
M. Wt: 289.3 g/mol
InChI Key: DLMJDNNPONRGGS-UHFFFAOYSA-N
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Description

N-2-naphthyl-3-oxo-3-phenylpropanamide is a chemical compound with the CAS Number: 17738-45-3. Its molecular formula is C19H15NO2 .


Molecular Structure Analysis

The InChI code for N-2-naphthyl-3-oxo-3-phenylpropanamide is 1S/C19H15NO2/c21-18(15-7-2-1-3-8-15)13-19(22)20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,20,22) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of N-2-naphthyl-3-oxo-3-phenylpropanamide is 289.33 .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

N-2-naphthyl-3-oxo-3-phenylpropanamide derivatives have been explored in the field of organic chemistry for their synthesis and characterization properties. Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl, and characterized them using spectroscopic techniques like IR and NMR, as well as X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

2. Role in Chemoselective Reactions

Hajji et al. (2002) studied the reactivity of a closely related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, highlighting its role in chemoselective reactions to produce hexahydro-4-pyrimidinones and oxazolidines. This research contributes to the understanding of the compound's chemical behavior in different reaction environments (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).

3. Crystal Structure Analysis and Spectral Investigations

Demir et al. (2016) conducted a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, closely related to the compound . They analyzed its crystal structure and carried out spectral IR, NMR, UV-Vis investigations. This research aids in understanding the molecular structure and properties of similar compounds (Demir, Oral Sarıoğlu, Güler, Dege, & Sönmez, 2016).

4. Photoinitiator Applications

Liu et al. (2020) designed new naphthyl-based acylphosphine oxides, demonstrating their potential as efficient photoinitiators with low migration properties. This research provides insights into the application of naphthyl derivatives in the field of photochemistry and material science (Liu, Wang, Xie, Tian, Song, Liu, Wang, & Yu, 2020).

5. Development of Antimicrobial Agents

Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides, which include naphthyl-based derivatives, and evaluated their antibacterial and antifungal activities. This research is crucial in developing new antimicrobial agents and understanding the biological activity of naphthyl derivatives (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-naphthalen-2-yl-3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-18(15-7-2-1-3-8-15)13-19(22)20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMJDNNPONRGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-naphthyl-3-oxo-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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